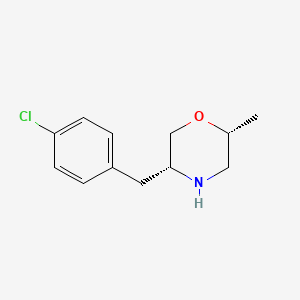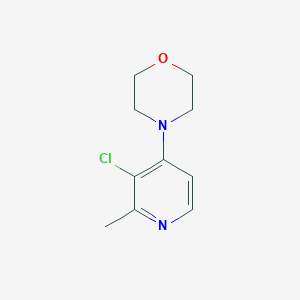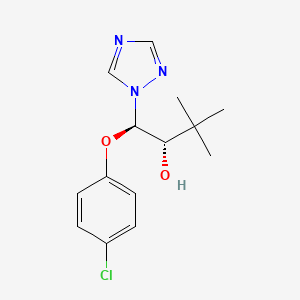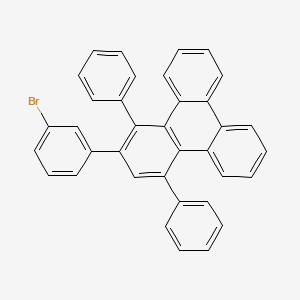
Holmium(III)acetatetetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium(III)acetatetetrahydrate is a coordination compound with the chemical formula (CH₃CO₂)₃Ho·4H₂O. It is a rare earth metal acetate, where holmium is in the +3 oxidation state. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Holmium(III)acetatetetrahydrate can be synthesized by dissolving holmium oxide (Ho₂O₃) in hot acetic acid. The reaction proceeds as follows: [ \text{Ho}_2\text{O}_3 + 6 \text{CH}_3\text{CO}_2\text{H} \rightarrow 2 \text{Ho}(\text{CH}_3\text{CO}_2)_3 + 3 \text{H}_2\text{O} ] When the solution is maintained at a pH of 4, the tetrahydrate form of holmium acetate is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and yield of the compound. The hydrated form is typically obtained by crystallization from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: Holmium(III)acetatetetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Holmium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.
Substitution Reactions: The acetate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize holmium(III) to higher oxidation states, although this is less common.
Substitution: Ligands such as phosphates or nitrates can replace acetate under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state compounds of holmium.
Substitution: Holmium complexes with different ligands, such as holmium phosphate or holmium nitrate.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which holmium(III)acetatetetrahydrate exerts its effects involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Holmium(III)acetatetetrahydrate can be compared with other rare earth metal acetates:
Propiedades
Fórmula molecular |
C6H17HoO10 |
|---|---|
Peso molecular |
414.12 g/mol |
Nombre IUPAC |
holmium(3+);triacetate;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.Ho.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
Clave InChI |
AHJORHVLAPIWEO-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ho+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)



